4,4'-Dimethyldiphenyldisulfone
Overview
Description
4,4'-Dimethyldiphenyldisulfone: is an organic compound with the molecular formula C14H14O2S. It is a di-p-substituted diaryl sulfone, meaning it has two p-tolyl groups attached to a sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Dimethyldiphenyldisulfone typically involves the sulfonylation of toluene with p-toluenesulfonic acid (TsOH) in the presence of a catalyst such as polystyrene-supported aluminium triflate (Ps-Al(OTf)3). The reaction conditions include maintaining a specific temperature and using solvents like dichloromethane .
Industrial Production Methods: In industrial settings, this compound can be produced by reacting p-toluenesulfonyl chloride with anhydrous sodium sulfite and sodium bicarbonate. This method is advantageous as it avoids the use of highly toxic compounds and ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4'-Dimethyldiphenyldisulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It can participate in substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products: The major products formed from these reactions include arenesulfonic acids, thiolsulfonates, and diaryl sulfones .
Scientific Research Applications
Chemistry: In chemistry, 4,4'-Dimethyldiphenyldisulfone is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the preparation of isomeric p-tolylpyridines through photochemical decomposition .
Biology and Medicine: In biological and medical research, this compound has been studied for its potential use in drug development and as a biochemical tool for modifying biomolecules .
Industry: Industrially, this compound is employed as a load-carrying additive in lubricants due to its anti-wear and extreme load-bearing qualities. It is also used in the production of energy storage devices and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of 4,4'-Dimethyldiphenyldisulfone involves the formation of covalent bonds with nucleophilic functional groups. This leads to the modification of biomolecules or intermediates, allowing for the synthesis of complex compounds. Its unique structure enables it to participate in diverse chemical transformations, making it a versatile building block in chemical synthesis .
Comparison with Similar Compounds
Diphenyl sulfone: Similar in structure but with phenyl groups instead of p-tolyl groups.
Methyl p-tolyl sulfone: Contains a methyl group in addition to the p-tolyl groups.
Ethynyl p-tolyl sulfone: Features an ethynyl group, making it a strong electrophile.
Uniqueness: 4,4'-Dimethyldiphenyldisulfone is unique due to its specific substitution pattern and the presence of two p-tolyl groups. This gives it distinct chemical properties and reactivity compared to other sulfones, making it particularly valuable in specialized applications .
Properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S2/c1-11-3-7-13(8-4-11)19(15,16)20(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXDDVUXCGCYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908788 | |
Record name | 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10409-07-1 | |
Record name | Bis(4-methylphenyl) disulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10409-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Tolyl disulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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